molecular formula C12H16INO B14905611 N-(3-iodophenyl)-3,3-dimethylbutanamide

N-(3-iodophenyl)-3,3-dimethylbutanamide

Cat. No.: B14905611
M. Wt: 317.17 g/mol
InChI Key: XJUOCVNNGHRKSL-UHFFFAOYSA-N
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Description

N-(3-iodophenyl)-3,3-dimethylbutanamide is an organic compound that features an amide functional group attached to a 3-iodophenyl ring and a 3,3-dimethylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-iodophenyl)-3,3-dimethylbutanamide typically involves the reaction of 3-iodoaniline with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-iodoaniline+3,3-dimethylbutanoyl chlorideThis compound\text{3-iodoaniline} + \text{3,3-dimethylbutanoyl chloride} \rightarrow \text{this compound} 3-iodoaniline+3,3-dimethylbutanoyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-iodophenyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products depend on the nucleophile used, e.g., N-(3-azidophenyl)-3,3-dimethylbutanamide.

    Oxidation: Products may include N-(3-iodophenyl)-3,3-dimethylbutanoic acid.

    Reduction: Products may include N-(3-iodophenyl)-3,3-dimethylbutylamine.

Scientific Research Applications

N-(3-iodophenyl)-3,3-dimethylbutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-iodophenyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The iodine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The amide group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-iodophenyl)-3,3-dimethylbutanamide
  • N-(4-iodophenyl)-3,3-dimethylbutanamide
  • N-(3-bromophenyl)-3,3-dimethylbutanamide

Uniqueness

N-(3-iodophenyl)-3,3-dimethylbutanamide is unique due to the position of the iodine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H16INO

Molecular Weight

317.17 g/mol

IUPAC Name

N-(3-iodophenyl)-3,3-dimethylbutanamide

InChI

InChI=1S/C12H16INO/c1-12(2,3)8-11(15)14-10-6-4-5-9(13)7-10/h4-7H,8H2,1-3H3,(H,14,15)

InChI Key

XJUOCVNNGHRKSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC(=CC=C1)I

Origin of Product

United States

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